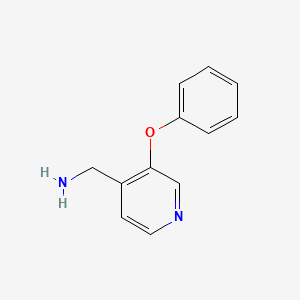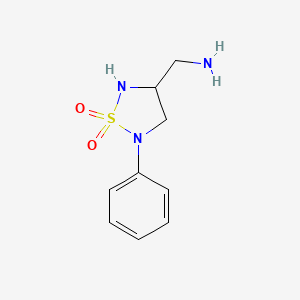![molecular formula C9H10N4O B1471840 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1510638-86-4](/img/structure/B1471840.png)
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
“3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones . These compounds are known for their broad spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 hours for classic conventional heating .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyridopyrimidines, including derivatives like "3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one", have been explored for their synthesis and chemical properties. Gelling and Wibberley (1969) discussed the syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones, highlighting methods to prepare them from 3-aminopyridine-4-carboxylic acids and their reactivity with amines to yield corresponding pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides (Gelling & Wibberley, 1969).
Green Chemistry Applications
The application of green chemistry principles in synthesizing pyrido[2,3-d]pyrimidine derivatives showcases an eco-friendly approach to chemical synthesis. Mohsenimehr et al. (2014) described a one-pot synthesis method using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, which is an environmentally benign method for producing these compounds (Mohsenimehr et al., 2014).
Biomedical Applications
The exploration of pyrido[2,3-d]pyrimidine derivatives in biomedical research highlights their potential in drug development and therapeutic applications. Jubete et al. (2019) reviewed the synthetic methods and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, underlining their significance as ligands for several receptors in the body due to their structural similarity to nitrogen bases present in DNA and RNA (Jubete et al., 2019).
Antimicrobial and Anticancer Research
Investigations into the antimicrobial and anticancer properties of pyrido[2,3-d]pyrimidine derivatives reveal their potential as therapeutic agents. Kumar et al. (2007) synthesized various pyrido[2,3-d]pyrimidines and their ribofuranosides, examining their antimicrobial activities, which indicates their potential utility in developing new antimicrobial compounds (Kumar et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of “3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways include those controlled by the above-mentioned targets. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. Disruption of these pathways by “3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. This can lead to the death of cancer cells and a reduction in the size of tumors .
Action Environment
The action of “3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” can be influenced by various environmental factors. For example, the presence of other compounds can affect its stability and efficacy. Additionally, the physiological environment within the body, such as pH and temperature, can also impact its action .
Propiedades
IUPAC Name |
3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-3-5-13-6-12-8-7(9(13)14)2-1-4-11-8/h1-2,4,6H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFWAKACNNFZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)





![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)

